N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H17BrFN5O2 and its molecular weight is 458.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C20H17BrFN5O2
- Molecular Weight : 458.3 g/mol
- CAS Number : 1260938-67-7
The compound features a triazole moiety which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the quinoxaline structure enhances its interaction with biological targets, potentially affecting various signaling pathways.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, triazole derivatives have been shown to inhibit viral RNA polymerases effectively. In vitro studies demonstrate that certain derivatives can achieve IC50 values as low as 0.26 μM against hepatitis C virus (HCV) NS5B polymerase .
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Triazoloquinoxalines have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle . In particular, studies on related compounds have shown promising results in inhibiting tumor growth in various cancer models.
Analgesic and Anti-inflammatory Effects
Preliminary studies indicate that the compound may possess analgesic and anti-inflammatory properties. Similar compounds have demonstrated effectiveness in reducing pain responses in animal models through mechanisms involving cyclooxygenase (COX) inhibition . Molecular docking studies suggest that this compound could interact with COX enzymes.
Study 1: Antiviral Efficacy
A study conducted on a series of triazole derivatives indicated that those with a similar scaffold to this compound exhibited significant antiviral activity against HCV. The most potent derivative achieved an IC50 of 0.35 μM .
Study 2: Anticancer Activity
In a study evaluating the anticancer properties of triazole derivatives, one compound demonstrated a dose-dependent reduction in cell viability in human breast cancer cell lines. The mechanism was attributed to cell cycle arrest and apoptosis induction .
Summary of Biological Activities
Activity Type | Mechanism/Target | IC50 or Efficacy |
---|---|---|
Antiviral | Inhibition of NS5B RNA polymerase | 0.26 μM |
Anticancer | Induction of apoptosis | Varies by cell line |
Analgesic/Anti-inflammatory | COX inhibition | Efficacy observed in animal models |
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFN5O2/c1-2-5-17-24-25-19-20(29)26(15-6-3-4-7-16(15)27(17)19)11-18(28)23-14-9-8-12(21)10-13(14)22/h3-4,6-10H,2,5,11H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCXWCDEFKOBOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.